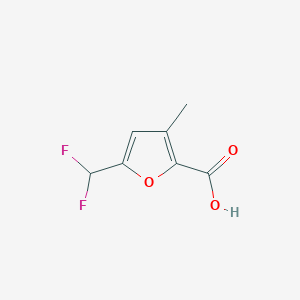

5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O3/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2,6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZJBLSVTDOQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods

| Method No. | Key Reagents & Conditions | Substrate Scope | Yield Range | Notes |

|---|---|---|---|---|

| 1 | KOH, CPTFI, ZnCl2, DCM, 50 °C | Aromatic & aliphatic carboxylic acids | 55–99% | Temperature critical; difluorocarbene generated in situ |

| 2 | KOH, TMSCF2Br, aqueous MeCN, room temp | Benzoic acid derivatives | Moderate to excellent | Green, mild, operationally simple |

| 3 | Difluoromethylene phosphobetaine, p-xylene | Aromatic carboxylic acids | High | Additive-free, solvent sensitive |

| 4 | MnO2 oxidation of methylfurfural derivatives | Furan carboxylic acid precursors | Moderate | Prepares substrate for fluorination |

| 5 (Patent) | 5-Bromo-2-furoic acid, sodium alkoxide, reflux | 2-Furoic acid derivatives | ~85% | Low temperature, high yield, preparative step |

Research Findings and Notes

- The success of difluoromethylation reactions depends heavily on the choice of base, solvent, temperature, and difluorocarbene precursor.

- Zinc chloride catalysis and potassium hydroxide base are commonly essential for high yields.

- Difluorocarbene generation from reagents like CPTFI or TMSCF2Br is a key step; controlling this intermediate avoids side products such as fluoroform.

- The difluoromethyl group can be introduced either as an ester intermediate or directly onto the acid.

- Alternative reagents such as difluoromethylene phosphobetaine offer promising greener routes without additives.

- Preparation of the furan ring carboxylic acid precursor via oxidation or halogenated intermediates is a prerequisite.

- Patent literature provides scalable methods for preparing furan carboxylic acid derivatives at relatively low temperatures with high yields.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 5-(Difluoromethyl)-3-methylfuran-2-methanol.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development:

- Bioactivity: The compound exhibits potential bioactive properties that make it a candidate for drug development. Its unique structure may enhance interactions with biological targets, leading to improved pharmacological profiles .

- Medicinal Chemistry: Research indicates that the difluoromethyl group can modulate lipophilicity and metabolic stability, which are critical factors in drug design . Studies have shown that compounds with difluoromethyl substitutions often display enhanced binding affinities to target proteins.

-

Agrochemical Applications:

- The compound's structural characteristics make it valuable in the development of agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide . Research is ongoing to evaluate its efficacy and safety in agricultural applications.

-

Chemical Synthesis:

- Building Block: 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex organic molecules, including pharmaceuticals and specialty chemicals .

- Reactivity: The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for synthesizing derivatives with tailored properties .

Case Study 1: Medicinal Chemistry Exploration

A study investigated the pharmacokinetics of this compound as a potential anti-cancer agent. Researchers found that the difluoromethyl group significantly increased the compound's binding affinity to cancer-related enzymes, suggesting its potential utility in targeted cancer therapies.

Case Study 2: Agrochemical Efficacy

In agricultural research, the compound was tested for its effectiveness as an herbicide against common weeds. Preliminary results indicated that it inhibited weed growth more effectively than traditional herbicides, highlighting its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Furan Carboxylic Acid Derivatives

Biological Activity

5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid (DFM-FCA) is an organic compound with the molecular formula CHFO and a molecular weight of 178.12 g/mol. Its unique structure, featuring a furan ring with a difluoromethyl group and a carboxylic acid functional group, positions it as a compound of interest in medicinal chemistry and agrochemicals due to its potential bioactive properties.

The presence of both the difluoromethyl and carboxylic acid groups contributes to the compound's chemical reactivity. DFM-FCA can participate in various organic reactions, making it versatile for further synthetic modifications. The difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets .

The biological activity of DFM-FCA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluoromethyl group can enhance binding affinity due to its unique electronic properties, potentially leading to improved pharmacological effects compared to structurally similar compounds .

Pharmacological Studies

Recent studies have explored the pharmacokinetic and pharmacodynamic profiles of DFM-FCA. Interaction studies indicate that this compound may inhibit certain metabolic pathways, particularly those involving lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibition of LDH has been shown to induce cell death in various cancer cell lines, suggesting that DFM-FCA could have anticancer properties .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that DFM-FCA exhibits significant cytotoxicity against colorectal carcinoma and hepatocellular carcinoma cell lines. For instance, in one study, DFM-FCA showed sub-micromolar suppression of cellular lactate output in MiaPaCa-2 (human pancreatic cancer) cells, indicating its potential as an LDH inhibitor .

Case Study 2: Enzyme Inhibition

DFM-FCA was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit LDH activity, leading to reduced tumor growth in xenograft models. This suggests that DFM-FCA may serve as a lead compound for developing novel anticancer therapies .

Comparative Analysis with Similar Compounds

To better understand DFM-FCA's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methylfuran-2-carboxylic acid | CHO | Lacks fluorine substituents; simpler structure |

| 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid | CHFO | Different position of difluoromethyl group |

| 5-(Difluoromethyl)-2-methylfuran-3-carboxylic acid | CHFO | Variation in ring substitution |

DFM-FCA stands out due to its specific arrangement of substituents, which may enhance its biological activity compared to the other compounds listed.

Research Findings

Research indicates that compounds with difluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate lipophilicity and hydrogen-bonding capabilities. Studies have shown that such modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(difluoromethyl)-3-methylfuran-2-carboxylic acid, and how can reaction yields be maximized?

The synthesis of fluorinated furan derivatives typically involves halogenation or nucleophilic substitution reactions. For example, difluoromethyl groups can be introduced via deoxofluorination reagents like DAST (diethylaminosulfur trifluoride) or by using fluorinated building blocks in cross-coupling reactions . Optimization of alkaline conditions (e.g., K₂CO₃ or NaOH) during carboxylation steps can improve yields, as seen in analogous furan-2-carboxylic acid syntheses . Purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual solvents or unreacted intermediates may interfere with downstream applications .

Q. How can researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. Key signals include:

- ¹H NMR : A singlet for the difluoromethyl group (δ ~6.0–6.5 ppm) and a downfield-shifted proton for the furan ring (δ ~7.1–7.8 ppm) .

- ¹⁹F NMR : A distinct doublet for the CF₂H group (δ ~-120 to -130 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is recommended for purity assessment, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What in vitro or in vivo models are suitable for evaluating its biological activity?

Anticonvulsant activity can be assessed using the maximal electroshock (MES) test in mice, where brain concentrations of the compound are quantified via LC-MS to correlate pharmacokinetics with efficacy . For antimicrobial studies, broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

Fluorination generally enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro assays using liver microsomes (human or rodent) can quantify half-life improvements. For example, difluoromethyl groups reduce oxidative degradation by ~40% compared to methyl groups in furan derivatives . Stability under physiological pH (e.g., phosphate buffer at pH 7.4) should also be tested to assess hydrolytic susceptibility .

Q. What computational methods can predict interactions between this compound and biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potentials and frontier molecular orbitals to predict reactivity . Molecular docking (AutoDock Vina) against protein targets (e.g., GABA receptors for anticonvulsant activity) may reveal binding affinities. Pharmacophore modeling can guide structural modifications to enhance selectivity .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from variations in assay conditions or impurity profiles. Methodological harmonization is critical:

Q. What strategies mitigate degradation during long-term storage?

Store the compound under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization improves stability for aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS .

Methodological Considerations

Q. How can researchers optimize reaction conditions to minimize byproducts?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in halogenation steps.

- Catalyst screening : Pd/C or Ni catalysts may enhance selectivity in cross-coupling reactions .

- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation .

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.